molecular formula C30H50O B045561 (S)-2,3-Epoxysqualene CAS No. 54910-48-4

(S)-2,3-Epoxysqualene

Cat. No. B045561
CAS RN: 54910-48-4
M. Wt: 426.7 g/mol
InChI Key: QYIMSPSDBYKPPY-RSKUXYSASA-N
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Description

Synthesis Analysis

This involves understanding the methods and processes used to synthesize the compound. It may include the raw materials used, the conditions required, and the yield of the reaction .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography can be used for this purpose .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying the properties of the compound such as its melting point, boiling point, solubility, reactivity, and other chemical or physical characteristics .

Scientific Research Applications

  • Synthesis of Biosynthetic Precursors : (S)-2,3-Epoxysqualene is utilized in the synthesis of biosynthetic precursors, such as (+)-(3R)- and (–)-(3S)-2,3-epoxy-2,3-dihydrosqualene. This process was detailed in a study by (R. B. Boar & K. Damps, 1977).

  • Natural Product Synthesis : It facilitates the synthesis of natural products like elengasidiol, farnesiferols B-D, achilleol A, and camelliol C through cyclization in zeolite NaY. This method offers a direct synthesis route for these products, as explained by (C. Tsangarakis et al., 2008).

  • Potential in Cancer Therapy : It has shown potential in the treatment of Glioblastoma Multiforme (GBM), by inhibiting the activity of U87-MG cells and inducing cell apoptosis, as reported in a study by (Xudong Han et al., 2020).

  • Inhibition of Squalene Oxidase : (S)-2,3-Epoxysqualene acts as an inhibitor for various squalene oxidase (SO) cyclases, with I50 values ranging between 3 to 5 microM. This inhibitory activity was demonstrated in a study by (M. Ceruti et al., 1992).

  • Role in Sterol Biosynthesis : Its role in sterol biosynthesis is significant, converting to substances like fusidic acid and yeast sterols. This was highlighted in a chapter by (J. Baran, 1969).

  • Understanding Enzyme Activity : Research on conserved aromatic residues in rat squalene epoxidase, which are crucial for protein folding and catalytic machinery, potentially affects enzyme activity. This was studied by (I. Abe et al., 2007).

  • Cloning and Characterization of Lanosterol Synthase : The human gene encoding lanosterol synthase has been cloned, and it was found to catalyze the cyclization of (S)-2,3-oxidosqualene to lanosterol, as reported by (C. H. Baker et al., 1995).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes its toxicity, flammability, environmental impact, and precautions to be taken while handling it .

Future Directions

This involves predicting or discussing the potential future applications or studies that could be conducted based on the current understanding of the compound .

properties

IUPAC Name

(3S)-2,2-dimethyl-3-[(3E,7E,11E,15E)-3,7,12,16,20-pentamethylhenicosa-3,7,11,15,19-pentaenyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-24(2)14-11-17-27(5)20-12-18-25(3)15-9-10-16-26(4)19-13-21-28(6)22-23-29-30(7,8)31-29/h14-16,20-21,29H,9-13,17-19,22-23H2,1-8H3/b25-15+,26-16+,27-20+,28-21+/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIMSPSDBYKPPY-RSKUXYSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CC[C@H]1C(O1)(C)C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (S)-2,3-Epoxysqualene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001188
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(S)-2,3-Epoxysqualene

CAS RN

54910-48-4
Record name (S)-2,3-Epoxysqualene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001188
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
123
Citations
M Cerutti, L Delprino, L Cattel… - Journal of the …, 1985 - pubs.rsc.org
The N-oxides of several tertiary amines possessing an aliphatic long chain are more potent inhibitors of 2,3-epoxysqualene-β-amyrin and -lanosterol cyclases than their parent amines. …
Number of citations: 19 pubs.rsc.org
Z Shi, CJ Buntel, JH Griffin - Proceedings of the National …, 1994 - National Acad Sciences
The ERG7 gene encoding oxidosqualene-lanosterol cyclase [(S)-2,3-epoxysqualene mutase (cyclizing, lanosterol forming), EC 5.4.99.7] from Saccharomyces cerevisiae has been …
Number of citations: 142 www.pnas.org
EJ Corey, SP Matsuda, B Bartel - Proceedings of the …, 1993 - National Acad Sciences
Whereas vertebrates and fungi synthesize sterols from epoxysqualene through the intermediate lanosterol, plants cyclize epoxysqualene to cycloartenol as the initial sterol. We report …
Number of citations: 294 www.pnas.org
EJ Corey, SP Matsuda, B Bartel - Proceedings of the …, 1994 - National Acad Sciences
We report the cloning, characterization, and overexpression of Saccharomyces cerevisiae ERG7, which encodes lanosterol synthase [(S)-2,3-epoxysqualene mutase (cyclizing, …
Number of citations: 163 www.pnas.org
CH Baker, SPT Matsuda, DR Liu, EJ Corey - Biochemical and biophysical …, 1995 - Elsevier
Lanosterol synthase [(S)-2,3-epoxysqualene mutase (cyclizing, lanosterol forming), EC 5.4.99.7] catalyzes the cyclization of (S)-2,3-oxidosqualene to lanosterol in the reaction that forms …
Number of citations: 95 www.sciencedirect.com
Y Wada, A Kikuchi, A Kaga, N Shimizu, J Ito… - PLoS …, 2020 - journals.plos.org
Skin lesions, cataracts, and congenital anomalies have been frequently associated with inherited deficiencies in enzymes that synthesize cholesterol. Lanosterol synthase (LSS) …
Number of citations: 24 journals.plos.org
EJ Corey, H Cheng, CH Baker… - Journal of the …, 1997 - ACS Publications
Lanosterol synthase [(S)-2,3-epoxysqualene mutase (cyclizing, lanosterol forming), EC 5.4.99.7], the enzyme from Saccharomyces cerevisiae which catalyzes the complex cyclization/…
Number of citations: 143 pubs.acs.org
AS Commault, U Kuzhiumparambil, A Herdean… - Pharmaceuticals, 2021 - mdpi.com
The commercialisation of valuable plant triterpenoids faces major challenges, including low abundance in natural hosts and costly downstream purification procedures. Endeavours to …
Number of citations: 7 www.mdpi.com
X Han, D Wang, P Zhao, C Liu, Y Hao, L Chang… - Frontiers in …, 2020 - frontiersin.org
Glioblastoma, also known as glioblastoma multiforme (GBM), is the most malignant form of glioma and represents 81% of malignant brain and central nervous system (CNS) tumors. …
Number of citations: 1 www.frontiersin.org
I Abe, GD Prestwich - … of the National Academy of Sciences, 1995 - National Acad Sciences
A cDNA encoding rat oxidosqualene lanosterol-cyclase [lanosterol synthase; (S)-2,3-epoxysqualene mutase (cyclizing, lanosterol-forming), EC 5.4.99.7] was cloned and sequenced by …
Number of citations: 113 www.pnas.org

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